
テルナチン
概要
説明
Ternatin is a natural product found in Melicope viticina, Fagonia mollis, and other organisms with data available.
科学的研究の応用
食品業界:天然着色料
テルナチンは、ブルーピーまたはバタフライピーの花として知られるClitoria ternateaの花に見られるデルフィニジン3,3′,5′-トリグルコシドのポリアシル化誘導体です 。鮮やかな色と安定性により、特に酸性および中性食品の天然の青い食品着色料として使用されています。 ブルーピーの花からのテルナチン含有エキスは、良好な熱安定性と貯蔵安定性を示しており、人工着色料の有望な代替品となっています .
抗酸化作用
テルナチンの抗酸化活性は、in vitroおよび細胞モデルの両方で顕著です。 テルナチンは強力な抗酸化作用を有することが実証されており、酸化ストレスに対抗することで健康とウェルネスに貢献する機能性食品やニュートラシューティカルの開発に活用できます .
抗菌作用
Clitoria ternateaからのテルナチンリッチエキスは、Bacillus cereus、Bacillus subtilis、およびEscherichia coliを含むさまざまな細菌に対して抗菌作用を示すことがわかりました。 これは、食品保存や天然保存料としての潜在的な用途を示唆しています .
細胞毒性とがん研究
研究によると、テルナチンは、特にヒト胎児腎臓HEK-293細胞などの特定の細胞株で細胞毒性を示します。 この特性は、テルナチンを使用してがん細胞のダイナミクスを研究したり、抗がん療法を開発したりできる可能性のある、がん研究の潜在的な用途として研究されています .
医薬品:創薬
テルナチンは、翻訳伸長因子1Aに結合することでタンパク質翻訳を阻害します。 この作用機序は、分子レベルでさまざまな疾患を標的にできる新しい薬剤の開発のために研究されており、医薬品イノベーションのための新しい道を開きます .
高度なAIと共同研究
テルナチンの潜在的な健康上の利点は、その治療特性への関心を高めています。 これらの特性をさらに調査するために、特に医薬品や革新的な薬物送達システムなどのヘルスケア分野で、高度なAIと共同研究が採用されています .
作用機序
Target of Action
Ternatin, a fungus-born poison, primarily targets the translation elongation factor 1A (eEF1A) . eEF1A is a key player in protein translation, participating in a series of reactions with guanine nucleotides, transfer RNAs (tRNAs), a guanine nucleotide exchange factor, and the elongating ribosome . It forms a ternary complex with GTP and aminoacyl-tRNA (aa-tRNA), which is crucial for protein synthesis .
Mode of Action
Ternatin disrupts protein translation by binding to eEF1A . Specifically, it binds to the eEF1A ternary complex with GTP and aa-tRNA . This interaction traps eEF1A on elongating ribosomes, inhibiting the translation process . Mutations in domain III of eEF1A can prevent ternatin binding and confer resistance to its cytotoxic effects .
Biochemical Pathways
The primary biochemical pathway affected by ternatin is protein translation . By binding to eEF1A, ternatin disrupts the carefully orchestrated series of reactions that eEF1A participates in, including interactions with guanine nucleotides, tRNAs, a guanine nucleotide exchange factor, and the elongating ribosome . This disruption leads to the inhibition of protein synthesis .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The binding of ternatin to the eEF1A ternary complex results in the disruption of protein translation . This disruption leads to the inhibition of protein synthesis, which can have cytotoxic effects . Ternatin and its synthetic variants have been found to be cytotoxic towards cancer cells, with some variants exhibiting up to 500-fold greater potency than ternatin itself .
Action Environment
Environmental factors can significantly impact the effectiveness of many compounds
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ternatin plays a crucial role in inhibiting protein translation by binding to the translation elongation factor 1A (eEF1A). This interaction disrupts the normal function of eEF1A, which is essential for the elongation phase of protein synthesis. Ternatin specifically binds to the eEF1A·GTP·aminoacyl-tRNA complex, preventing the proper accommodation of aminoacyl-tRNA into the ribosome . This inhibition leads to a halt in protein synthesis, which is particularly detrimental to rapidly dividing cells, such as cancer cells.
Cellular Effects
Ternatin exerts profound effects on various cell types and cellular processes. In cancer cells, Ternatin induces cytotoxicity by disrupting protein synthesis, leading to cell death . It also affects adipocytes by inhibiting adipogenesis at low nanomolar concentrations . Ternatin’s impact on cell signaling pathways includes the inhibition of the elongation phase of protein synthesis, which can lead to altered gene expression and cellular metabolism. This compound’s ability to interfere with protein translation makes it a potent anti-cancer agent.
Molecular Mechanism
The molecular mechanism of Ternatin involves its binding to the translation elongation factor 1A (eEF1A) complex. By binding to eEF1A, Ternatin prevents the release of aminoacyl-tRNA, thereby stalling the ribosome during translation elongation . This stalling triggers quality control pathways that lead to the degradation of eEF1A through the ubiquitin-proteasome system . The degradation of eEF1A further exacerbates the inhibition of protein synthesis, contributing to Ternatin’s cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ternatin have been observed to change over time. Ternatin-4, a synthetic variant of Ternatin, has shown reversible effects upon washout, whereas other related compounds exhibit irreversible effects . The stability and degradation of Ternatin in vitro and in vivo are critical factors that influence its long-term effects on cellular function. Studies have shown that Ternatin can induce degradation of eEF1A, which is specific to its mechanism of action .
Dosage Effects in Animal Models
The effects of Ternatin vary with different dosages in animal models. At low nanomolar concentrations, Ternatin inhibits adipogenesis, while higher concentrations induce cytotoxicity . In animal studies, Ternatin has demonstrated a dose-dependent response, with higher doses leading to increased toxicity. The threshold effects and potential adverse effects at high doses are important considerations for its therapeutic application.
Metabolic Pathways
Ternatin is involved in metabolic pathways related to protein synthesis. By inhibiting the translation elongation factor 1A (eEF1A), Ternatin disrupts the normal flow of protein synthesis, leading to changes in metabolic flux and metabolite levels . The interaction of Ternatin with eEF1A and its impact on the elongation phase of protein synthesis are central to its metabolic effects.
Transport and Distribution
Within cells and tissues, Ternatin is transported and distributed through interactions with specific transporters and binding proteins. The localization and accumulation of Ternatin are influenced by its binding to the eEF1A complex . The transport and distribution of Ternatin are critical for its efficacy and potency as a therapeutic agent.
Subcellular Localization
Ternatin’s subcellular localization is primarily associated with its binding to the translation elongation factor 1A (eEF1A) complex. This localization is essential for its activity and function in inhibiting protein synthesis . The targeting signals and post-translational modifications that direct Ternatin to specific compartments or organelles are crucial for its mechanism of action.
特性
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-12-7-9(5-6-10(12)20)16-19(26-4)15(22)14-11(21)8-13(24-2)17(25-3)18(14)27-16/h5-8,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUWNYKZOJRCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205714 | |
| Record name | Ternatin (flavonoid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571-71-1 | |
| Record name | Ternatin (flavonoid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ternatin (flavonoid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,4'-DIHYDROXY-3,7,8,3'-TETRAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G60G0VQS3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



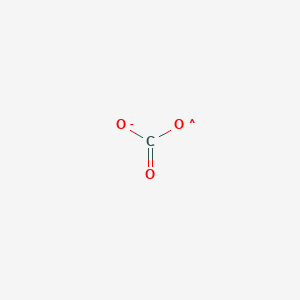

![3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B1239036.png)
![(Z)-1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B1239038.png)

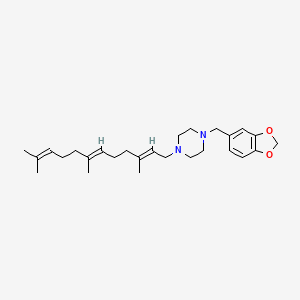
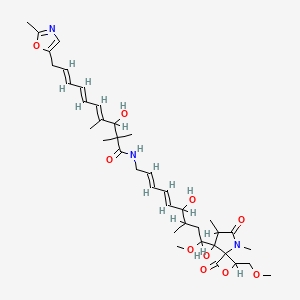
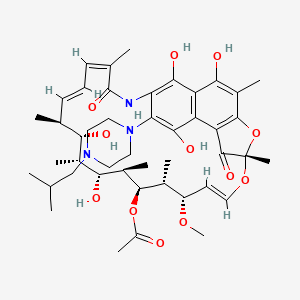
![(3E,5E,11E,13Z)-16-[(E)-3,9-dihydroxy-4,8-dimethyl-5-oxodec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1239049.png)
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1239050.png)
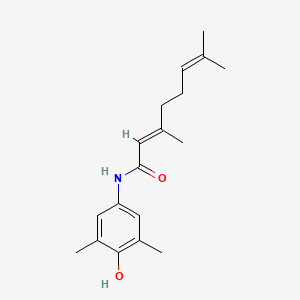
![[2-[(E)-octadec-9-enoyl]oxy-3-sulfanylpropyl] (E)-octadec-9-enoate](/img/structure/B1239053.png)
![(1R,3S,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[N'-[3-(Dimethylamino)propyl]-N-ethylcarbamimidoyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239054.png)
